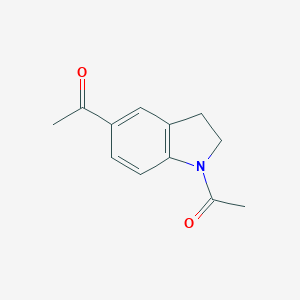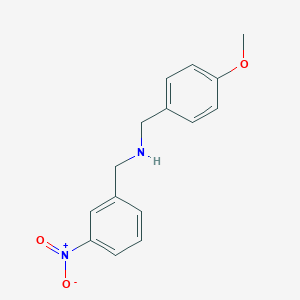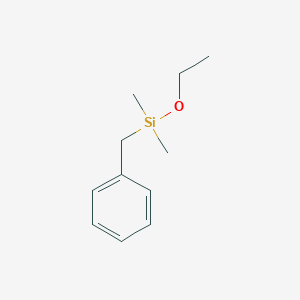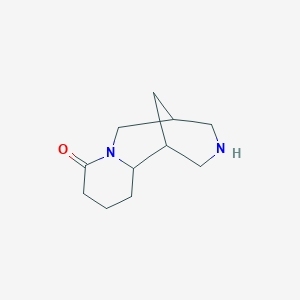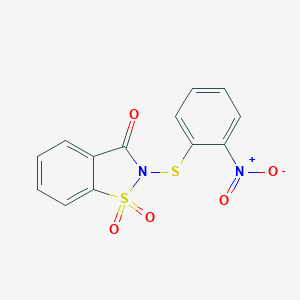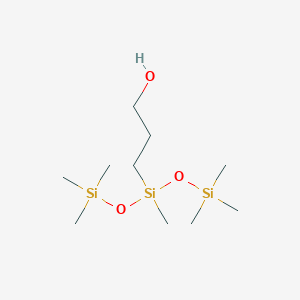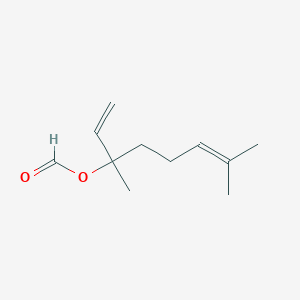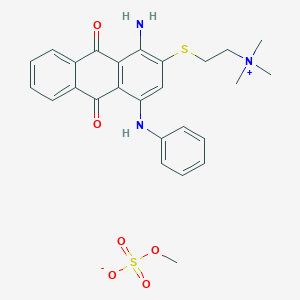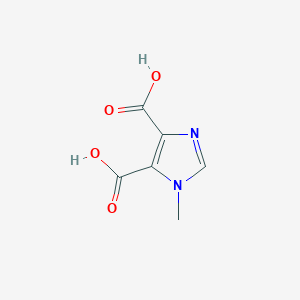![molecular formula C13H24O3Si B094233 Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- CAS No. 18401-43-9](/img/structure/B94233.png)
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-
Descripción general
Descripción
Inorganic-Organic Layered Materials Derived via the Hydrolysis and Polycondensation of Trialkoxy(alkyl)silanes
The study of triethoxy(alkyl)silanes, particularly those with long alkyl chains containing 12–18 carbon atoms, has shown that hydrolysis and polycondensation of these compounds can lead to the formation of ordered structured materials. The resulting products exhibit sharp diffraction peaks in their X-ray diffraction (XRD) patterns, indicating a highly organized structure. The basal spacings in these materials correspond to twice the extended molecular length of the alkyl groups and increase linearly with the alkyl chain length. Scanning electron microscopy (SEM) images reveal a platy morphology, and 29Si CP/MAS NMR spectra confirm the presence of siloxane bonds, with silicon environments ranging from T1 to T3, demonstrating the successful creation of inorganic–organic layered materials .
Preparation, Characterization, and Stereochemistry of 2-Methyl-2-Silabicyclo(2.2.1)heptane Derivatives
A novel class of bicyclic compounds, specifically 2-methyl-2-silabicyclo[2.2.1]heptanes, has been synthesized using intramolecular hydrosilylation catalyzed by chloroplatinic acid. The structural elucidation of these compounds was achieved through 1H and 13C NMR spectroscopy. The study also explored the reactivity of these compounds, noting a significant change from inversion to retention in the phenylation of chlorosilanes with phenyllithium and phenylmagnesium bromide. Additionally, regio- and stereoselective insertion of dichlorocarbene into the C(6)–H(exo) bond of 2-silanorbornanes was observed, showcasing the compounds' potential for further chemical transformations .
Atom-Economic Synthesis of Bicyclo[3.1.0]hexane Silanes by Gold-Catalyzed Si-H Bond Insertion Reaction
The atom-economic synthesis of bicyclo[3.1.0]hexane silanes has been achieved through a gold-catalyzed Si-H bond insertion reaction. This process involves 1,6-enynes and hydrosilanes and proceeds via cyclopropyl gold carbene intermediates. The method allows for a facile and practical one-step construction of various bicyclo[3.1.0]hexane silanes. Although the abstract does not provide detailed results, it suggests that the reaction yields are moderate, indicating a successful but potentially optimizable reaction .
Synthesis Analysis
The synthesis of silane derivatives, such as those mentioned in the provided papers, involves various strategies, including hydrolysis and polycondensation , intramolecular hydrosilylation , and gold-catalyzed Si-H bond insertion . These methods demonstrate the versatility and adaptability of silane chemistry in creating complex molecular structures with potential applications in material science and organic synthesis.
Molecular Structure Analysis
The molecular structures of silane derivatives are characterized using techniques such as XRD, SEM, and NMR spectroscopy. The XRD patterns indicate the ordered nature of the layered materials derived from triethoxy(alkyl)silanes . NMR spectroscopy provides insights into the stereochemistry and substitution patterns of the bicyclic silane compounds .
Chemical Reactions Analysis
The chemical reactivity of silane derivatives is highlighted by the phenylation of chlorosilanes and the regio- and stereoselective insertion of dichlorocarbene into silanorbornanes . These reactions demonstrate the potential for further functionalization and the creation of more complex silane-based structures.
Physical and Chemical Properties Analysis
The physical properties of silane derivatives, such as the platy morphology of the layered materials , are crucial for their potential applications. The chemical properties, including the formation of siloxane bonds and the ability to undergo various chemical reactions , are indicative of the reactivity and utility of these compounds in different chemical contexts.
Aplicaciones Científicas De Investigación
1. Swern Oxidation of Bicyclo[2.2.1]hept-5-ene
- Summary of Application: This research focuses on the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, leading to an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .
- Methods of Application: The method involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .
- Results or Outcomes: The result is an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .
2. Synthesis and Transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides
- Summary of Application: This research involves the synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides .
- Methods of Application: The method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin .
- Results or Outcomes: The result is a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
3. Transition Metal-Catalyzed Dimerization of Alkene
- Summary of Application: Bicyclo[2.2.1]hept-2-ene is used in the transition metal-catalyzed dimerization of alkene .
- Methods of Application: The method involves the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
- Results or Outcomes: The result is a dimerized alkene .
4. Thermophysical Property Datafile for Process Simulators
- Summary of Application: Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is used in process simulators for thermophysical property datafile .
- Methods of Application: The method involves the use of the compound in process simulators, e.g., Aspen Plus .
- Results or Outcomes: The result is a thermophysical property datafile for process simulators .
5. Swern Oxidation of Pyrazine-fused Derivatives
- Summary of Application: This research involves the Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene .
- Methods of Application: The method involves the Swern oxidation of pyrazine-fused congeners .
- Results or Outcomes: The result is an unexpected ring-opening reaction .
6. Thermophysical Property Datafile for Process Simulators
- Summary of Application: Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- is used in process simulators for thermophysical property datafile .
- Methods of Application: The method involves the use of the compound in process simulators, e.g., Aspen Plus .
- Results or Outcomes: The result is a thermophysical property datafile for process simulators .
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDWDAAEFGBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2CC1C=C2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146066-32-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146066-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60885032 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- | |
CAS RN |
18401-43-9 | |
| Record name | 5-Triethoxysilyl-2-norbornene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18401-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018401439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



